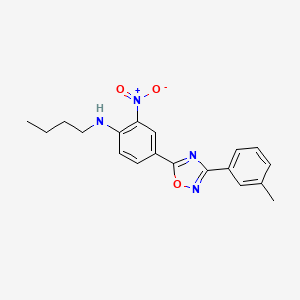
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methoxybenzamide, commonly known as CM-156, is a compound that has gained attention in the field of scientific research due to its potential use as a therapeutic agent. CM-156 is a synthetic compound that has been developed to target specific biological pathways and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of CM-156 involves the inhibition of specific enzymes and signaling pathways that are involved in disease progression. CM-156 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition can lead to changes in gene expression that can affect cell growth and differentiation. CM-156 has also been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CM-156 has been shown to have various biochemical and physiological effects. In preclinical studies, CM-156 has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. CM-156 has also been shown to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease. CM-156 has been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CM-156 in lab experiments is its specificity for certain biological pathways. CM-156 has been shown to inhibit the activity of HDACs and modulate the activity of the PI3K/Akt/mTOR signaling pathway, which are involved in disease progression. Another advantage of using CM-156 is its synthetic nature, which allows for the production of large quantities of the compound. However, one limitation of using CM-156 in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for CM-156 research. One direction is to further investigate its potential as a therapeutic agent for cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, including its effects on gene expression and cellular signaling pathways. Additionally, future research could focus on developing more efficient synthesis methods for CM-156 and improving its solubility in water.
Synthesemethoden
The synthesis of CM-156 involves the reaction of 2-chlorobenzoyl chloride with 1-(3-aminopropyl)-1,2,4-oxadiazole in the presence of triethylamine, followed by the reaction of the resulting intermediate with 3-methoxyaniline in the presence of potassium carbonate. The final product is obtained after purification by column chromatography. The synthesis method is a multi-step process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
CM-156 has been studied for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. Preclinical studies have shown that CM-156 can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. CM-156 has also been shown to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11(20-17(23)12-6-5-7-13(10-12)24-2)18-21-16(22-25-18)14-8-3-4-9-15(14)19/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHBJYYXTOADCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

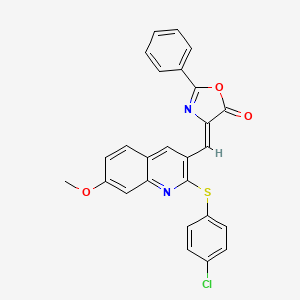
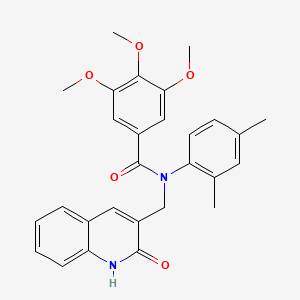
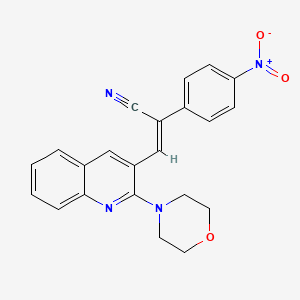
![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)
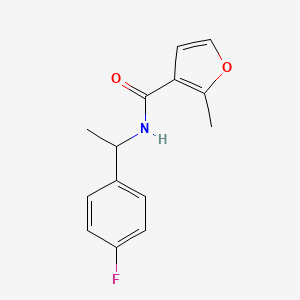

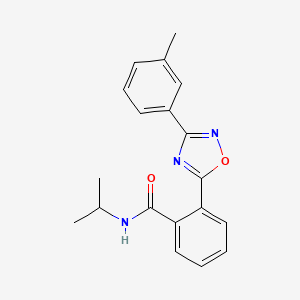
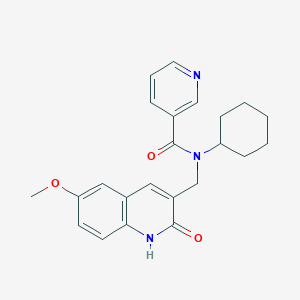


![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)


